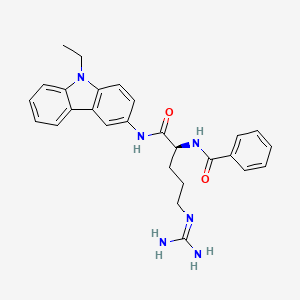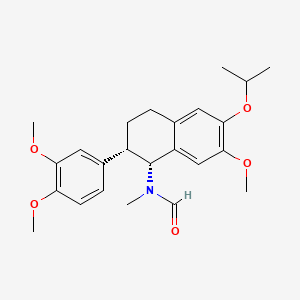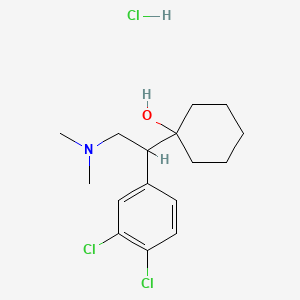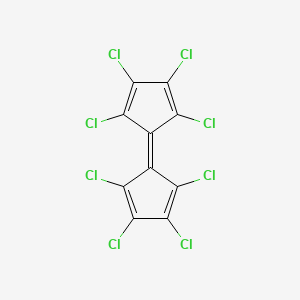
Perchlorofulvalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Perchlorofulvalene is a member of fulvalenes and a chlorocarbon.
Scientific Research Applications
Environmental Monitoring and Public Health
Perchlorofulvalene is a chemical that has been studied in relation to its impact on public health, particularly through its presence in the environment. The U.S. Food and Drug Administration conducted a Total Diet Study to monitor chemicals in the food supply, including perchlorofulvalene, due to its occurrence in various consumer products and natural sources. This study was pivotal in understanding the intake levels of perchlorofulvalene and related chemicals, and their potential impact on public health (Murray et al., 2008).
Water Contamination and Treatment
Another critical area of research has been the management of perchlorofulvalene contamination in drinking water. Studies have delved into understanding the extent of contamination, particularly in the United States, and exploring treatment technologies for contaminated water supplies. These investigations are crucial for devising strategies to minimize the risks associated with perchlorofulvalene in water sources (Urbansky & Schock, 1999).
Dental Applications
Research has also explored the use of perchlorofulvalene in dental applications, particularly in the context of gutta-percha formulations. These studies focus on the reaction of tissues to these formulations and their implications in dental practices (Wolfson & Seltzer, 1975).
Impact on Thyroid Function
Perchlorofulvalene's effect on thyroid function has been a significant focus of research. Studies have investigated how exposure to perchlorofulvalene impacts thyroid hormones and thyroid-stimulating hormone (TSH) levels in humans. These findings are essential for understanding the potential health implications of exposure to perchlorofulvalene (Blount et al., 2006).
Bioremediation and Microbial Metabolism
The potential for bioremediation of perchlorofulvalene contamination has been explored, focusing on the microbiology and biochemistry of microorganisms capable of transforming perchlorofulvalene into less harmful compounds. This research is crucial for developing environmentally friendly solutions for dealing with perchlorofulvalene contamination (Coates & Achenbach, 2004).
properties
CAS RN |
6298-65-3 |
|---|---|
Product Name |
Perchlorofulvalene |
Molecular Formula |
C10Cl8 |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10Cl8/c11-3-1(4(12)8(16)7(3)15)2-5(13)9(17)10(18)6(2)14 |
InChI Key |
KWINUFZNQMNMJP-UHFFFAOYSA-N |
SMILES |
C1(=C2C(=C(C(=C2Cl)Cl)Cl)Cl)C(=C(C(=C1Cl)Cl)Cl)Cl |
Canonical SMILES |
C1(=C2C(=C(C(=C2Cl)Cl)Cl)Cl)C(=C(C(=C1Cl)Cl)Cl)Cl |
Other CAS RN |
6298-65-3 |
synonyms |
octachlorofulvalene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



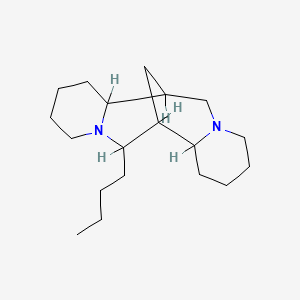
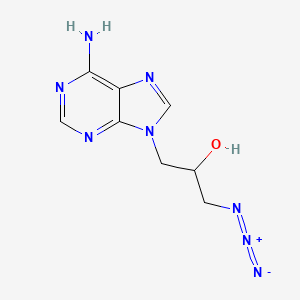
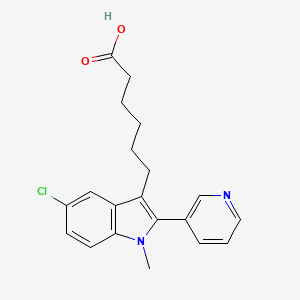
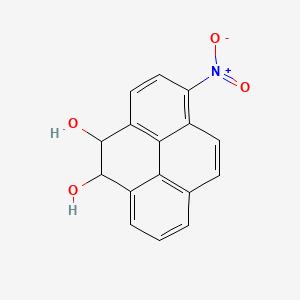

![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)
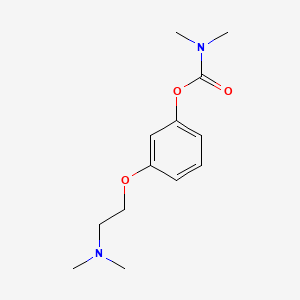
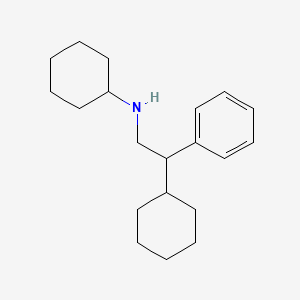
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1212115.png)
